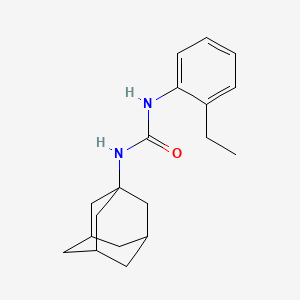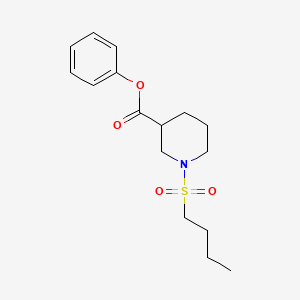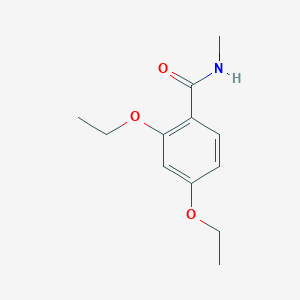
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide is a chemical compound that features a unique combination of functional groups, including an oxazole ring, a tert-butyl group, and a chlorobenzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide typically involves the reaction of 5-tert-butyl-1,2-oxazole with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme activity or protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and sulfonamide group can form hydrogen bonds and other interactions with target proteins, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)-1-benzothiophene-3-carboxamide
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)11-8-12(15-19-11)16-20(17,18)10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIDJRUJIJNRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)
![1'-(3,4-difluorobenzoyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5330031.png)

![2-(4-iodophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5330045.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-2-methylbenzamide](/img/structure/B5330050.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5330072.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330088.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5330094.png)
![(3S,4R)-3-methoxy-1-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]piperidin-4-amine](/img/structure/B5330118.png)
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![2-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-1(2H)-phthalazinone](/img/structure/B5330133.png)
![5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5330138.png)
